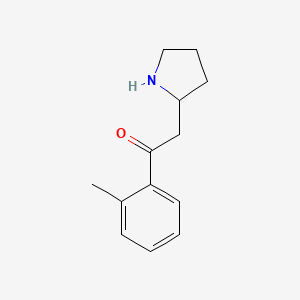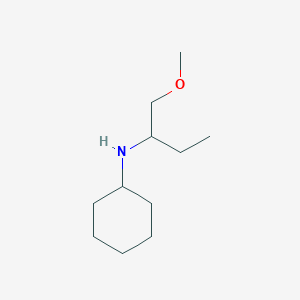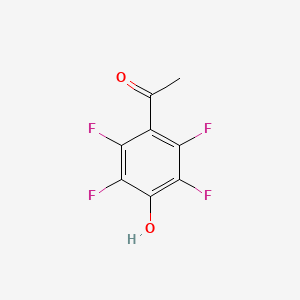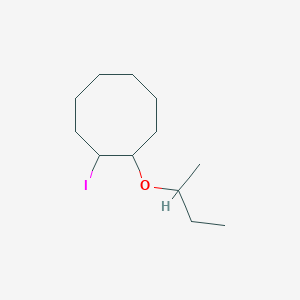
1-(Butan-2-yloxy)-2-iodocyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butan-2-yloxy)-2-iodocyclooctane is an organic compound characterized by a cyclooctane ring substituted with an iodine atom and a butan-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yloxy)-2-iodocyclooctane typically involves the reaction of cyclooctene with iodine and butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Butan-2-yloxy)-2-iodocyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The butan-2-yloxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form cyclooctane derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium cyanide in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of cyclooctane derivatives with different functional groups.
Oxidation: Formation of ketones or aldehydes from the butan-2-yloxy group.
Reduction: Formation of cyclooctane derivatives with reduced iodine content.
Wissenschaftliche Forschungsanwendungen
1-(Butan-2-yloxy)-2-iodocyclooctane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(Butan-2-yloxy)-2-iodocyclooctane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The butan-2-yloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Butan-2-yloxy)-2-bromocyclooctane: Similar structure but with a bromine atom instead of iodine.
1-(Butan-2-yloxy)-2-chlorocyclooctane: Similar structure but with a chlorine atom instead of iodine.
1-(Butan-2-yloxy)-2-fluorocyclooctane: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 1-(Butan-2-yloxy)-2-iodocyclooctane is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Iodine’s larger atomic size and higher polarizability compared to other halogens result in stronger halogen bonding and different reactivity patterns.
Eigenschaften
Molekularformel |
C12H23IO |
|---|---|
Molekulargewicht |
310.21 g/mol |
IUPAC-Name |
1-butan-2-yloxy-2-iodocyclooctane |
InChI |
InChI=1S/C12H23IO/c1-3-10(2)14-12-9-7-5-4-6-8-11(12)13/h10-12H,3-9H2,1-2H3 |
InChI-Schlüssel |
NYVKVINGFXRRIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1CCCCCCC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B13302523.png)
![2-[(4-Ethylcyclohexyl)amino]propan-1-ol](/img/structure/B13302531.png)
![7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13302541.png)
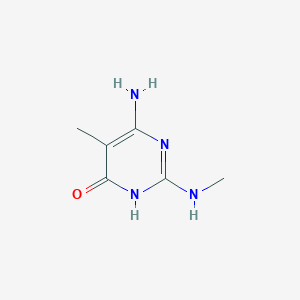
![2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13302554.png)
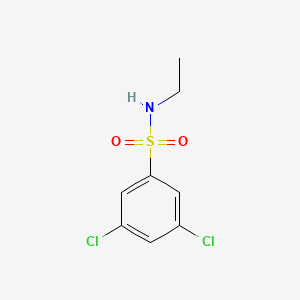

![(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13302580.png)
![2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302583.png)
